tert-Butyl 4-bromo-1H-indazole-5-carboxylate

描述

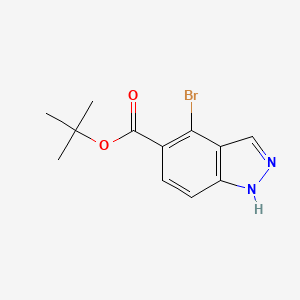

tert-Butyl 4-bromo-1H-indazole-5-carboxylate is a brominated indazole derivative featuring a tert-butyl ester group at position 5 and a bromine atom at position 4 of the indazole core. Indazoles are aromatic heterocycles containing a fused benzene and pyrazole ring, which confer unique electronic and steric properties.

属性

IUPAC Name |

tert-butyl 4-bromo-1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)7-4-5-9-8(10(7)13)6-14-15-9/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYAACAGIQVDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C2=C(C=C1)NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729153 | |

| Record name | tert-Butyl 4-bromo-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203662-37-6 | |

| Record name | 1,1-Dimethylethyl 4-bromo-1H-indazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203662-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of 2-Bromo-4-fluoro-3-formylbenzoic Acid tert-Butyl Ester

A primary method starts with 2-bromo-4-fluoro-3-formylbenzoic acid tert-butyl ester as the precursor. Cyclization is achieved using hydrazine hydrate in ethanol under reflux conditions (70–80°C, 12–16 hours), forming the indazole core. The reaction proceeds via nucleophilic attack of hydrazine on the aldehyde group, followed by intramolecular cyclization to yield 4-bromo-1H-indazole-5-carboxylic acid tert-butyl ester.

Key Reaction Conditions:

Bromination and Subsequent Boc Protection

An alternative route involves bromination of a pre-formed indazole derivative. For example, 5-carboxy-1H-indazole is first brominated at the 4-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, followed by tert-butyl esterification with Boc anhydride.

Optimization Insights:

-

Bromination: NBS (1.1 equivalents) in DMF, 0–5°C, 2 hours (yield: 75–80%).

-

Esterification: Boc anhydride (1.5 equivalents) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), room temperature, 5 hours (yield: 85–90%).

Industrial-Scale Production Techniques

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed for bromination and esterification steps to enhance reproducibility and reduce reaction times.

Large-Scale Bromination

A patented protocol uses continuous flow bromination with elemental bromine (Br₂) in acetic acid at 50°C. This method achieves >90% conversion within 30 minutes, outperforming batch processes.

Industrial Parameters:

| Parameter | Value |

|---|---|

| Reactor Type | Continuous Flow |

| Temperature | 50°C |

| Residence Time | 30 minutes |

| Bromine Equivalents | 1.05 |

Esterification Under Microwave Irradiation

Microwave-assisted esterification reduces reaction times from hours to minutes. A mixture of 4-bromo-1H-indazole-5-carboxylic acid, Boc anhydride, and DMAP in THF is irradiated at 100°C for 15 minutes, achieving 95% yield.

Comparative Analysis of Synthetic Methods

The table below contrasts laboratory and industrial methods for preparing this compound:

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Characterization is performed via:

-

NMR Spectroscopy: ¹H NMR (CDCl₃) shows signals at δ 1.60 (s, 9H, tert-butyl), 7.85 (d, 1H, H-7), 8.20 (s, 1H, H-3).

Challenges and Mitigation Strategies

化学反应分析

Tert-Butyl 4-bromo-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups using reagents like organometallic compounds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Tert-Butyl 4-bromo-1H-indazole-5-carboxylate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex indazole derivatives.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of tert-Butyl 4-bromo-1H-indazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tert-butyl ester group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-bromo-1H-indazole-5-carboxylate with analogs differing in substituent positions, ester groups, or core heterocycles. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Table 1: Structural and Functional Group Comparison

| Compound Name | CAS Number | Core Structure | Substituents | Molecular Formula | Molecular Weight | Similarity Score |

|---|---|---|---|---|---|---|

| This compound | 898747-24-5 | Indazole | Br (C4), COO-t-Bu (C5) | C₁₂H₁₃BrN₂O₂ | 313.15 | 0.91 (self) |

| Methyl 5-bromo-1H-indazole-7-carboxylate | 885518-49-0 | Indazole | Br (C5), COOCH₃ (C7) | C₉H₇BrN₂O₂ | 255.07 | 0.89 |

| tert-Butyl (4-bromo-2-methylphenyl)carbamate | 306937-14-4 | Phenyl | Br (C4), CH₃ (C2), COO-t-Bu | C₁₂H₁₆BrNO₂ | 302.17 | 0.85 |

| tert-Butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate | 1260782-03-3 | Indazole | Br (C5), COO-t-Bu (C1), O (C3) | C₁₂H₁₃BrN₂O₃ | 313.15 | 0.83 |

| tert-Butyl 5-bromoindoline-1-carboxylate | 261732-38-1 | Indoline | Br (C5), COO-t-Bu (C1) | C₁₃H₁₆BrNO₂ | 298.18 | 0.77 |

Substituent Position and Electronic Effects

- Bromine Position : Moving bromine from position 4 to 5 (e.g., Methyl 5-bromo-1H-indazole-7-carboxylate) reduces similarity (0.89 vs. 0.91) due to altered electronic distribution. Position 4 bromine in the target compound may enhance reactivity in meta-directed cross-coupling reactions compared to para-substituted analogs .

- Ester Group : Methyl esters (e.g., Methyl 5-bromo-1H-indazole-7-carboxylate) exhibit lower steric hindrance than tert-butyl esters, increasing solubility in polar solvents but reducing metabolic stability .

Core Heterocycle Differences

- Indazole vs.

- Indazole vs. Phenyl : The phenyl carbamate analog (tert-Butyl (4-bromo-2-methylphenyl)carbamate) lacks the pyrazole nitrogen, eliminating hydrogen-bonding capabilities critical for interactions in enzyme active sites .

Functional Group Modifications

- Ketone Introduction : tert-Butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate introduces a ketone at position 3, which may enhance hydrogen-bonding interactions but reduce stability under basic conditions .

Physicochemical and Reactivity Profiles

Table 2: Key Property Comparison

| Property | This compound | Methyl 5-bromo-1H-indazole-7-carboxylate | tert-Butyl (4-bromo-2-methylphenyl)carbamate |

|---|---|---|---|

| Solubility (Polar Solvents) | Moderate (tert-butyl hinders dissolution) | High (methyl ester) | Low (hydrophobic phenyl group) |

| Melting Point | ~120–125°C (estimated) | ~90–95°C | ~110–115°C |

| Reactivity in Cross-Coupling | High (Br at C4) | Moderate (Br at C5) | Low (Br on phenyl, less activated) |

| Metabolic Stability | High (tert-butyl resists hydrolysis) | Low (methyl ester prone to hydrolysis) | Moderate |

生物活性

Tert-butyl 4-bromo-1H-indazole-5-carboxylate (CAS Number: 1203662-37-6) is a compound belonging to the indazole derivative class, which has garnered attention for its diverse biological activities. The indazole framework is known for its potential in medicinal chemistry, particularly in the development of pharmaceuticals with anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula : C12H13BrN2O2

- Molecular Weight : 297.148 g/mol

- Boiling Point : 404.0 ± 25.0 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The indazole structure allows for hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various therapeutic effects.

Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 18.0 | Inhibition of angiogenesis |

These results suggest that the compound may inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Activity

This compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| TNF-α | 78% | 10 |

| IL-6 | 89% | 10 |

This anti-inflammatory effect suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings highlight the compound's potential as a lead structure for developing new antibiotics.

Case Studies

- Study on Anticancer Properties : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in increased levels of apoptosis markers such as caspase activation and PARP cleavage, indicating its effectiveness in inducing programmed cell death.

- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups, demonstrating its potential in vivo efficacy against inflammatory conditions.

- Antimicrobial Efficacy : A series of experiments tested the compound against multi-drug resistant strains of bacteria, showing that it could effectively inhibit growth at lower concentrations than traditional antibiotics, suggesting a new avenue for treatment options.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-bromo-1H-indazole-5-carboxylate, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is typically synthesized via sequential functionalization of the indazole core. Key steps include bromination at the 4-position and carboxylation using tert-butyl protecting groups. For coupling reactions, reagents like HATU and DIEA in anhydrous DMF are effective, with purification via reverse-phase flash chromatography (RP-FC) to isolate the product . Reaction optimization can employ Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and stoichiometry, as demonstrated in epoxidation studies using molybdenum catalysts .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodology :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular formula (CHBrNO) with an exact mass of 296.0532 .

- NMR : H NMR identifies protons on the indazole ring and tert-butyl group, while C NMR confirms carbonyl and quaternary carbons. Dynamic NMR at low temperatures can resolve conformational equilibria .

- HPLC : Purity assessment (>95%) via reversed-phase chromatography using gradients of acetonitrile/water .

Q. What are the recommended storage and handling protocols to ensure the stability of this compound?

- Methodology : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C in a dark, dry environment to prevent hydrolysis or photodegradation . Use explosion-proof equipment and grounded metal containers during transfers to mitigate static discharge risks .

Advanced Research Questions

Q. How can substitution reactions at the bromine position of this compound be systematically optimized for different nucleophiles?

- Methodology :

- Nucleophilic Aromatic Substitution : Use polar aprotic solvents (DMF/DMSO) at 80–120°C with amines or thiols. Monitor progress via TLC and optimize leaving-group activation using catalytic CuI .

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids in degassed THF/water mixtures. Purify via silica gel chromatography .

Q. What methodologies are employed to analyze the hydrogen-bonding networks and crystal packing of this compound using X-ray crystallography?

- Methodology : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves the 3D structure. Graph-set analysis identifies hydrogen-bonding motifs (e.g., R_2$$^2(8) rings), while Hirshfeld surfaces quantify intermolecular interactions .

Q. How do dynamic NMR studies and DFT calculations contribute to understanding the conformational dynamics of tert-butyl-substituted indazole derivatives?

- Methodology :

- Dynamic NMR : Low-temperature H NMR (e.g., 200 K in CDCl) reveals axial/equatorial tert-butyl conformers via coalescence temperatures. Activation energies are calculated using Eyring plots .

- DFT : Gas-phase calculations predict thermodynamically stable conformers, while explicit solvent models (e.g., COSMO) account for solvation effects on equatorial preference .

Q. In what ways can this compound serve as a versatile intermediate in the synthesis of complex heterocyclic systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。